N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Hydroxyl Radical Quantitation
Methanesulfinic acid production from dimethyl sulfoxide (DMSO) serves as a marker for hydroxyl radical formation in aqueous systems. Studies employing DMSO as a molecular probe for hydroxyl radicals (·OH) in biological and environmental systems suggest a pathway for investigating oxidative stress and radical chemistry related to sulfonamide compounds (Steiner & Babbs, 1990), (Babbs & Steiner, 1990).
Oxidation Mechanisms
Research on the oxidation of methanesulfinic acid reveals the reactions of methanesulfonyl radicals, which are significant for understanding the environmental and biological degradation processes of sulfonamide compounds (Flyunt et al., 2001).
Analytical Methodologies
The development of analytical methods for the detection and quantitation of sulfonamide derivatives, such as methanesulfinic acid, by employing high-performance liquid chromatography signifies the importance of analytical chemistry in the research of these compounds (Fukui et al., 1993).
Microbial Metabolism
Studies on the microbial metabolism of methanesulfonic acid highlight the biogeochemical cycling of sulfur and the microbial utilization of sulfonamide compounds. These insights are crucial for environmental science and microbiology (Kelly & Murrell, 1999).
Mechanism of Action
Target of Action
It’s worth noting that methanesulfonamide derivatives are often used in the synthesis of medicinally important compounds .
Mode of Action
Methanesulfonamide is known to be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . This suggests that the compound may interact with its targets through nitrogen donation, leading to chemical transformations.
Result of Action
Given its potential role in the synthesis of medicinally important compounds , it may contribute to various therapeutic effects depending on the specific context of its use.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S/c1-8(2,3)7(10)5-6-9-13(4,11)12/h7,9-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLIUTWALSOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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